molecular formula C10H13N B056782 2,3,4,5-Tetrahydro-1H-benzo[d]azepine CAS No. 4424-20-8

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Cat. No. B056782
CAS RN: 4424-20-8
M. Wt: 147.22 g/mol
InChI Key: MWVMYAWMFTVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives involves several innovative approaches. Novel druglike 1,7-disubstituted derivatives have been designed and synthesized, evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS) showing potential therapeutic applications (Annedi et al., 2012). Another synthesis route involves temperature tunable synthesis from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4 (Porashar et al., 2022).

Molecular Structure Analysis

Studies on the molecular structure reveal closely related derivatives with similar molecular conformations but different supramolecular assemblies, highlighting the versatility of the core structure in forming various crystalline arrangements (Acosta et al., 2015).

Chemical Reactions and Properties

The compound exhibits diverse chemical reactivity, including participation in [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone, showcasing its utility in synthetic chemistry (Saito et al., 1986).

Physical Properties Analysis

The synthesis and X-ray diffraction data of derivatives, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, provide insight into their crystalline structures and physical properties (Macías et al., 2011).

Chemical Properties Analysis

The chemical properties are further elucidated through various synthetic strategies and characterizations, highlighting the compound's utility in generating structurally diverse and potentially bioactive molecules (Pauvert et al., 2002).

Scientific Research Applications

1. Anti-Cancer Agents

  • Summary of Application: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, have been studied for their anti-tumor activity .
  • Methods of Application: These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The IC50 values of intermediate 3 inhibited against Hela, A549, HepG2, and MCF-7 cell lines were 52.75, 50.30, 60.31, and 54.39 μM, respectively .

2. Physiological Activity

  • Summary of Application: Compounds containing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolyl scaffold, which is similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, have been studied for their physiological activity .
  • Methods of Application: The methods of synthesis of these compounds have been surveyed .
  • Results: It has been shown that such compounds exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .

3. Cardiovascular Disease Treatment

  • Summary of Application: Tetrahydrobenzo[b]azepines, which are similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, can be found in a variety of medicines used in the treatment of cardiovascular disease, including evacetrapib, benazepril, and tolvaptan .
  • Methods of Application: These compounds are used as active pharmaceutical ingredients in the formulation of drugs .
  • Results: These drugs have been shown to be effective in treating cardiovascular diseases .

4. Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease

  • Summary of Application: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
  • Methods of Application: This compound is used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
  • Results: These antagonists are being studied for their potential in treating atrophic age-related macular degeneration and Stargardt disease .

5. Synthesis of Adamantane Derivatives

  • Summary of Application: 2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives .
  • Methods of Application: This compound is used in the synthesis of adamantane derivatives .
  • Results: Adamantane derivatives synthesized using this compound are studied as cannabinoid receptor 2 agonists .

6. Synthesis of Nonretinoid Retinol Binding Protein 4 Antagonists

  • Summary of Application: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
  • Methods of Application: This compound is used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
  • Results: These antagonists are being studied for their potential in treating atrophic age-related macular degeneration and Stargardt disease .

Safety And Hazards

The compound is associated with some safety hazards. It has been classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMYAWMFTVYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362774
Record name 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

CAS RN

4424-20-8
Record name 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrahydro-1H-benzo(d)azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,2-Phenylenediacetonitrile (7.5 g, 48 mmol) dissolved in ethanol (150 ml) was added to Raney Ni (2 g) which had been previously washed with ethanol (3×20 ml). The mixture was then hydrogenated at 50° C. at 50 psi pressure with shaking for 24 h. The reaction mixture was then cooled to room temperature and filtered through a pad of kieselguhr and washed through with ethanol (100 ml). The filtrate was evaporated in vacuo to give a brown oil which was chromatographed on silica gel (100 g), eluting with 2-10% methanol in CH2Cl2 to give the title compound as a brown oil (2.45 g, 35%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

A 350 mL pressure vessel was charged with the methanesulfonic acid 2-[2-(2-methanesulfonyloxy-ethyl)-phenyl]-ethyl ester (3.2 g/10 mmol) in a 1:1 mixture of acetonitrile and ammonium hydroxide (100 mL total volume). The vessel was sealed and heated to 100° C. for one hour (pressure rises to ca. 40 psi) and then gradually allowed to cool. The reaction contents were poured into water and acidified to ca. pH 4 with concentrated hydrochloric acid. The aqueous solution was extracted with diethyl ether (100 mL), basified to pH 14 with 30% aqueous sodium hydroxide and finally extracted repeatedly with 10% methanol/methylene chloride (4×50 mL). The combined organic extracts are dried over magnesium sulfate, filtered and concentrated to afford 2,3,4,5-tetrahydro-1H-benzo[d]azepine as a pale yellow oil (1.2 g/81%) that solidifies on standing. 1H NMR (400 MHz, CDCl3) δ 7.1 (m, 4H), 2.91 (m, 8H).
Name
methanesulfonic acid 2-[2-(2-methanesulfonyloxy-ethyl)-phenyl]-ethyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Use a method similar to the General Procedure 1-2 to couple 7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (193 mg, 0.45 mmol) with 4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamine (207 mg, 0.91 mmol) using tris(dibenzylideneacetone)dipalladium(0) (83 mg, 0.091 mmol), BINAP (113 mg, 0.182 mmol) and cesium carbonate (207 mg, 0.627 mmol) in toluene (21 mL). Purify by chromatography on silica gel eluting with hexane:EtOAc (9:1) to give 7-chloro-6-[4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamino]trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a yellow oil (135 mg, 59%). MS (ES+) m/z: 503 (M+H)+.
Name
7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
193 mg
Type
reactant
Reaction Step One
Name
4-(1-cyclopropylmethyl-1H-pyrazol-3-yl)-benzylamine
Quantity
207 mg
Type
reactant
Reaction Step Two
Name
Quantity
113 mg
Type
reactant
Reaction Step Three
Quantity
207 mg
Type
reactant
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Five
Quantity
83 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Use a method similar to the General Procedure 1-2 to couple 7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (93.5 mg, 0.2 mmol) with 4-[5-(3,3-dimethylbutyryl)tiophen-2-yl]-benzylamine (129 mg, 0.4 mmol) using tris(dibenzylideneacetone)dipalladium(0) (40.3 mg, 0.04 mmol), BINAP (58.3 mg, 0.08 mmol) and cesium carbonate (100 mg, 0.3 mmol) in toluene/DMF (11:1, 12 mL). Purify by chromatography on silica gel eluting with hexane/EtOAc (4:1) to give 7-chloro-6-{4-[5-(3,3-dimethylbutyryl)-tiophen-2-yl]-benzylamino}trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a yellow oil (77 mg, 62%). MS (ES+) m/z: 563 (M+H)+.
Name
7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
93.5 mg
Type
reactant
Reaction Step One
Name
4-[5-(3,3-dimethylbutyryl)tiophen-2-yl]-benzylamine
Quantity
129 mg
Type
reactant
Reaction Step Two
Name
Quantity
58.3 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
toluene DMF
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
40.3 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.